acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
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Overview
Description
acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a tetrapeptide composed of the amino acids valine, lysine, lysine, and arginine, with an acetate counterion. This compound is often used in biochemical and pharmaceutical research due to its potential biological activities and its role as a building block in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (valine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (lysine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (lysine and arginine).
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. The use of green binary solvent mixtures has been explored to replace traditional solvents like N,N-dimethylformamide (DMF), reducing environmental impact and mitigating common side reactions .
Chemical Reactions Analysis
Types of Reactions
acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptides with modified side chains.
Scientific Research Applications
acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential immunomodulatory and therapeutic effects.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the lysine and arginine residues may interact with negatively charged sites on proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH Acetate
- H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH Acetate
Uniqueness
acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is unique due to its specific amino acid sequence, which imparts distinct biological activities and chemical properties. Compared to other peptides, it may exhibit different binding affinities and specificities for molecular targets, making it valuable for targeted research applications .
Properties
CAS No. |
286471-39-4 |
---|---|
Molecular Formula |
C25H51N9O7 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C23H47N9O5.C2H4O2/c1-14(2)18(26)21(35)31-16(9-4-6-12-25)19(33)30-15(8-3-5-11-24)20(34)32-17(22(36)37)10-7-13-29-23(27)28;1-2(3)4/h14-18H,3-13,24-26H2,1-2H3,(H,30,33)(H,31,35)(H,32,34)(H,36,37)(H4,27,28,29);1H3,(H,3,4)/t15-,16-,17-,18-;/m0./s1 |
InChI Key |
QRHCYPSEYXVLPM-YPFLJBJZSA-N |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O |
sequence |
VKKR |
Origin of Product |
United States |
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